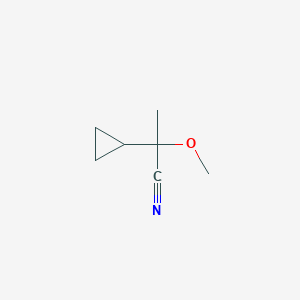

2-Cyclopropyl-2-methoxypropanenitrile

Overview

Description

“2-Cyclopropyl-2-methoxypropanenitrile” is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group, a methoxy group, and a nitrile group attached to the same carbon atom .Scientific Research Applications

Asymmetric Synthesis

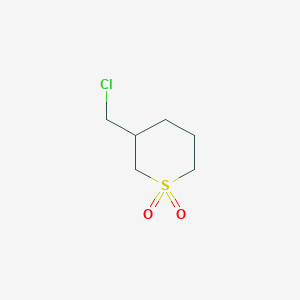

- Cyclopropane Synthesis : The reaction of 2-methoxyfuran with 2-sulfinylacrylonitrile provides a route for the asymmetric synthesis of cyclopropanes. This process outlines challenges such as the separation of diastereoisomers and the epimerization observed in desulfinylation reactions (Dc Cruz et al., 2005).

Polymerization

- Radical Polymerization : The synthesis and radical polymerization of bi- and trifunctional 2-vinylcyclopropanes demonstrate the creation of crosslinked polymers with minimal volume shrinkage, showcasing the utility in material science (N. Moszner et al., 1997).

Synthesis of Complex Molecules

- Metal Carbenoids : The activation of unsaturated carbon-carbon bonds using transition metal catalysts has been an active research field, with cyclopropenes showing versatile reactivity. The use of cyclopropenes as precursors for metal carbenoids in cyclopropanation and C-H insertion reactions highlights significant advancements in organic synthesis (Alexis Archambeau et al., 2015).

Catalytic Reactions

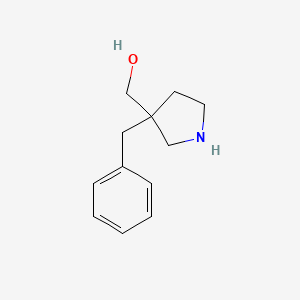

- Hydroboration of Cyclopropenes : The rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes produces 2,2-disubstituted cyclopropyl boronates with high diastereo- and enantioselectivity. This method underscores the importance of directing effects for achieving high enantiomeric induction, with applications in producing optically active compounds (M. Rubina et al., 2003).

Radical Reactions

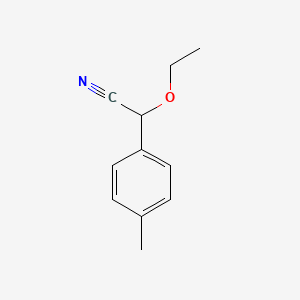

- Photopolymerization : The development of alkoxyamine as a photoiniferter for nitroxide-mediated photopolymerization showcases the application in creating polymers with controlled structures, highlighting the impact on material science (Y. Guillaneuf et al., 2010).

Mechanism of Action

Target of Action

It is known that cyclopropyl carbohydrates, which are structurally similar to 2-cyclopropyl-2-methoxypropanenitrile, display bioactivity in both hela cancer cell lines and yeast .

Mode of Action

The mode of action of this compound is proposed to occur through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme . This reaction is thought to be facilitated by the compound’s cyclopropyl group, which can undergo ring-opening under certain conditions .

Biochemical Pathways

The compound’s interaction with its targets likely influences multiple pathways, given its proposed mechanism of action .

Result of Action

Given its proposed mechanism of action, it is likely that the compound exerts its effects by modulating the activity of its target enzymes .

Properties

IUPAC Name |

2-cyclopropyl-2-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(5-8,9-2)6-3-4-6/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGXPWPMFNEQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1528476.png)

![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)

![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)

![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)

![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)